[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid
Overview
Description
“[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid” is a boronic acid derivative with the molecular formula C7H8O3F1B1 . It is a unique chemical compound used in various chemical reactions .
Synthesis Analysis
The synthesis of boronic acids and their derivatives has been a subject of numerous studies. The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a fluorine atom, a hydroxymethyl group, and a boronic acid group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in various chemical reactions. They are used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling using microwave and triton B catalyst .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, solubility, and stability may vary and are often provided by the manufacturer .Scientific Research Applications
Fluorescence Quenching Studies : Boronic acid derivatives, including fluoro-substituted phenyl boronic acids, have been explored for their fluorescence quenching properties. For example, the fluorescence quenching of 4-fluoro-2-methoxyphenyl boronic acid (4FMPBA) in alcohols shows a negative deviation in the Stern–Volmer plots, indicating the existence of different conformers in the ground state (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Optical Modulation in Nanotubes : Phenyl boronic acids, including fluoro-substituted derivatives, are used to modify single-walled carbon nanotubes (SWNTs) for saccharide recognition. These modifications affect the photoluminescence quantum yield of SWNTs, linking molecular structure to optical properties (Mu et al., 2012).
Sugar Binding Interactions : Studies have investigated the binding interaction of fluoro-substituted phenyl boronic acids with sugars, revealing insights into the role of structural changes in sugars on binding affinity. For instance, 2-methoxy-5-fluoro phenyl boronic acid exhibits different binding constants with various sugars, highlighting the influence of sugar structure on the binding process (Bhavya et al., 2016).
Lewis Acidity and Applications in Organic Synthesis : Fluoro-substituted boronic acids, due to their electron-withdrawing character, show unique properties like enhanced Lewis acidity. This feature is pivotal in applications ranging from organic synthesis to analytical chemistry (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).
Structure-Reactivity Relationships in Complexation : The study of various boronic acids, including fluoro-substituted derivatives, has led to a better understanding of structure-reactivity relationships in complexation with biologically relevant diols. This knowledge aids in selecting appropriate organoboron compounds for sensing, delivery, and materials chemistry applications (Brooks, Deng, & Sumerlin, 2018).
Mechanism of Action
Target of Action
The primary target of [2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the possibilities for chemical synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are related compounds, is considerably accelerated at physiological pH . This suggests that the action, efficacy, and stability of this compound may also be influenced by pH and other environmental factors.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
[2-Fluoro-4-(hydroxymethyl)phenyl]boronic acid plays a crucial role in biochemical reactions, especially in the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules. The compound interacts with enzymes and proteins that facilitate the coupling process, such as palladium catalysts. The nature of these interactions involves the formation of a boron-palladium complex, which is a key intermediate in the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of certain kinases and phosphatases, which are critical in cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound is known to form reversible covalent bonds with serine and threonine residues in enzymes, leading to changes in their activity. Furthermore, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, this compound can exhibit toxic or adverse effects, such as cellular toxicity and organ damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other biologically active compounds. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other essential metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters and can bind to intracellular proteins that facilitate its distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on gene expression, energy metabolism, and protein synthesis .
Properties
IUPAC Name |
[2-fluoro-4-(hydroxymethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,10-12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJXLOUZOVHAIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CO)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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